![molecular formula C33H32B3F12P2Rh B14600521 Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate CAS No. 60430-43-5](/img/structure/B14600521.png)
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity. The compound consists of a rhodium center coordinated with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands, stabilized by tritetrafluoroborate anions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate typically involves the coordination of rhodium with the ligands under controlled conditions. One common method involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base, followed by the addition of tritetrafluoroborate to stabilize the complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired complex .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) carbonyl chloride: A rhodium complex with carbonyl ligands, used in hydroformylation reactions.
Uniqueness
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is unique due to its specific ligand arrangement, which provides distinct reactivity and selectivity in catalytic applications. The presence of bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands imparts unique electronic and steric properties, making it highly effective in certain reactions .
Eigenschaften
CAS-Nummer |
60430-43-5 |
|---|---|
Molekularformel |
C33H32B3F12P2Rh |
Molekulargewicht |
853.9 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C26H24P2.C7H8.3BF4.Rh/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-2-7-4-3-6(1)5-7;3*2-1(3,4)5;/h1-20H,21-22H2;1-2H,3-5H2;;;;/q;;3*-1;+3 |
InChI-Schlüssel |
UTAADWKNPZHVRK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CC2=CC=C1C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




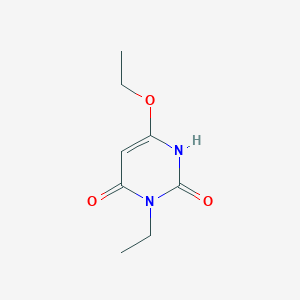
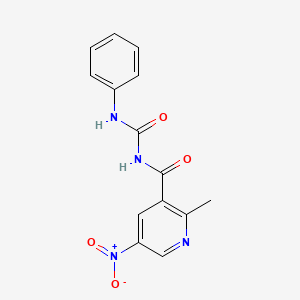
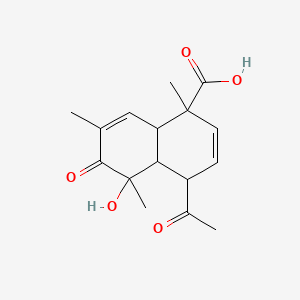

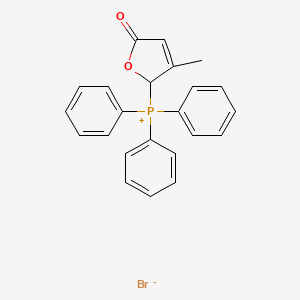
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
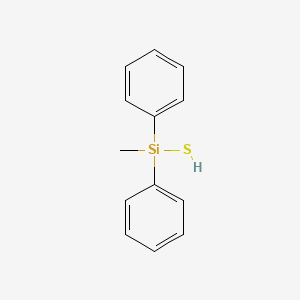

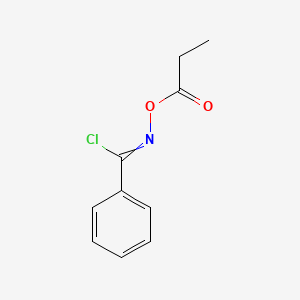
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
